5-Amino-1-(difluoromethyl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-amino-1-(difluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)10-3-4(9)1-2-5(10)11/h1-3,6H,9H2 |
InChI Key |
JWSOJOHTNDODEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
This method involves:
- Nucleophilic substitution of fluorine atoms on a trifluoropyridine derivative with hydrazine monohydrate to form a hydrazino intermediate.
- Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst to yield the 2-aminopyridine derivative.
Detailed Procedure
- Starting material: 3-substituted-2,5,6-trifluoropyridine.
- Step (i): React with hydrazine monohydrate (3–15 equivalents, preferably 3–8) in a C1–C4 alkyl alcohol solvent (methanol, ethanol, etc.) at 30–100 °C for 2–8 hours.
- Step (ii-a): Reduce the hydrazino intermediate with hydrogen gas in the presence of Raney nickel (5–12 equivalents) at 15–25 °C for 10–24 hours.
Advantages and Notes
- The method operates under mild conditions compared to traditional high-temperature, high-pressure amination.
- The use of Raney nickel allows selective reduction of the hydrazino group to the amino group.
- Solvent choice and reaction times are optimized for yield and purity.
- The process can be modified by dehydrazination and repeated hydrazination steps to access different substitution patterns.
Reaction Parameters Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Equivalents (based on substrate) |
|---|---|---|---|---|---|
| (i) | Hydrazine monohydrate | 30–100 | 2–8 | Methanol, ethanol, etc. | 3–15 (preferably 3–8) |
| (ii-a) | Hydrogen gas, Raney nickel catalyst | 15–25 | 10–24 | Methanol, ethanol, etc. | Raney Ni: 5–12 |
Preparation via Multi-Step Synthesis from 2,2-Difluoroacetic Anhydride
Synthetic Strategy
This approach is a practical, scalable five-step, two-pot procedure starting from commercially available 2,2-difluoroacetic anhydride, avoiding harsh fluorination reagents and sealed vessels.
Key Steps
- Step 1: Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and 2,2-difluoroacetic anhydride.
- Step 2: Conversion to a nitrile intermediate via reaction with hydroxylamine derivatives.
- Step 3: Cyclization of the nitrile intermediate to the pyridine ring using hydrobromic acid in acetic acid.
- Step 4: In situ reduction of the cyclized intermediate with zinc.
- Step 5: Work-up involving filtration, basification with ammonium hydroxide, extraction, drying, and precipitation to isolate the final 4-(difluoromethyl)pyridin-2-amine.
Reaction Conditions and Yields
- The cyclization and reduction steps are performed in one pot, with reaction times of 7 h at 50 °C for methoxylamine addition, followed by 12–15 h at 90 °C for cyclization.
- Zinc reduction is carried out at room temperature for 3 h.
- The overall yield for the five-step two-pot process is approximately 46%, with isolated yields of the final product around 60% in large-scale synthesis.
Large-Scale Synthesis Highlights
- The process has been successfully scaled to kilogram quantities.
- Avoids chromatography, using filtration and precipitation for purification.
- Uses inexpensive and commercially available reagents.
Summary Table of Key Steps
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | Ambient to mild heating | Not specified | 78 | Formation of difluorobutenone |
| 2 | Hydroxylamine hydrochloride in acetic acid | 50 | 7 | 77 | Formation of nitrile intermediate |
| 3 | Hydrobromic acid in acetic acid | 90 | 12–15 | Not isolated | Cyclization to pyridine ring |
| 4 | Zinc reduction | 25 | 3 | Not isolated | In situ reduction |
| 5 | Work-up and isolation | Ambient | - | 60 | Final product isolation |
Comparative Analysis of Methods
| Feature | Hydrazine Substitution & Hydrogenation | Multi-Step Difluoroacetic Anhydride Route |
|---|---|---|
| Starting Materials | Fluoropyridine derivatives | 2,2-Difluoroacetic anhydride, ethyl vinyl ether |
| Reaction Conditions | Mild temperature, hydrogenation | Moderate heating, multi-step, one-pot cyclization |
| Catalysts/Reagents | Raney nickel, hydrazine | Zinc, hydrobromic acid, hydroxylamine hydrochloride |
| Scalability | Moderate | High, demonstrated at kilogram scale |
| Purification | Requires solvent extraction and filtration | Chromatography-free, filtration and precipitation |
| Overall Yield | Not explicitly stated | ~46% overall, 60% isolated final product |
| Advantages | Mild conditions, selective amination | Avoids harsh fluorination, practical for scale |
Research Findings and Notes
- The hydrazine substitution method provides a mild and efficient route to 2-aminopyridine derivatives with high purity, avoiding harsh amination conditions traditionally used.
- The multi-step synthesis from difluoroacetic anhydride is notable for its scalability and avoidance of hazardous reagents, making it suitable for industrial production.
- Both methods emphasize solvent choice, reaction temperature, and catalyst loading to optimize yield and purity.
- The multi-step route includes a telescoped process that minimizes intermediate isolation, improving efficiency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Compounds with a methyl group instead of a difluoromethyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the antifungal properties of 5-amino-1-(difluoromethyl)pyridin-2(1H)-one derivatives. For instance, a series of trifluoromethyl pyrimidine derivatives containing amide moieties were synthesized and tested for their antifungal activities against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds exhibited inhibition rates comparable to established antifungal agents like tebuconazole .
Table 1: Antifungal Activity Results
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5a | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5l | B. cinerea | 100 |
| 5v | S. sclerotiorum | 82.73 |
Insecticidal Properties
The insecticidal potential of this compound has also been investigated. In studies evaluating its efficacy against pests such as Spodoptera frugiperda and Mythimna separata, certain derivatives demonstrated moderate insecticidal activity, although they were less effective than the commercial insecticide chlorantraniliprole .
Table 2: Insecticidal Activity Results
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| 5a | S. frugiperda | 45 |
| 5b | M. separata | 50 |
Anticancer Research
The anticancer properties of this compound have garnered attention as well. A study reported that several derivatives exhibited cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations lower than those required for doxorubicin . This suggests potential for developing new anticancer agents based on the structural framework of this compound.
Table 3: Anticancer Activity Results
| Compound | Cancer Cell Line | IC50 (µg/ml) |
|---|---|---|
| 5a | PC3 | 4 |
| 5b | K562 | 3 |
| 5c | HeLa | 5 |
| 5d | A549 | 6 |
Case Studies and Insights
A comprehensive study on the structure-activity relationship (SAR) of various derivatives revealed that modifications at specific positions on the pyridine ring significantly influenced biological activity . For example, introducing bulky groups at the 6-position improved potency against phosphodiesterase enzymes, which are implicated in cognitive functions and neurodegenerative diseases.
Moreover, X-ray crystallography studies provided insights into the binding interactions of these compounds with target enzymes, enhancing our understanding of their mechanism of action . Such detailed investigations are crucial for optimizing lead compounds for therapeutic use.
Mechanism of Action
The mechanism of action of 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Research Implications
- Target Compound Advantages : The difluoromethyl group confers metabolic stability without excessive lipophilicity, making it superior to cyclopropylmethyl or thioether analogs in oral bioavailability .
- Limitations: Lower solubility compared to non-fluorinated pyridinones may necessitate formulation optimization .
- Future Directions: Structural hybridization with dihydropyrimidinone cores or fluorinated sugars (e.g., gemcitabine analogs) could expand therapeutic applications .
Biological Activity
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one, a compound derived from pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a difluoromethyl group attached to a pyridine ring, which is known to enhance pharmacological properties. The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. Recent advancements have streamlined this synthesis, allowing for higher yields and scalability .
1. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in various studies:
- In vitro Studies : The compound demonstrated significant inhibition of TNF-alpha production in human monocytic cell lines (THP-1), with an IC50 value of 0.283 mM . This suggests its potential role in modulating inflammatory responses.
- In vivo Studies : Animal models have indicated that this compound can reduce serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its effectiveness in acute inflammatory conditions .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : In studies involving various cancer cell lines (e.g., A549, MCF-7), this compound exhibited significant antiproliferative effects, with IC50 values ranging from 1.48 to 6.38 μM depending on the cell line .
- Mechanism of Action : The mechanism appears to involve cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins (Bcl-2 and Bax), indicating a pro-apoptotic mechanism of action .
3. Enzyme Inhibition
The compound has been identified as a selective inhibitor of certain kinases:
- PKMYT1 Inhibition : Research indicates that this compound acts as a weak inhibitor of PKMYT1, a kinase involved in cell cycle regulation, which could be relevant for cancer therapies targeting DNA damage response pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers, suggesting its utility in autoimmune conditions .
- Case Study 2 : A study focusing on breast cancer models showed that the compound not only inhibited tumor growth but also enhanced the efficacy of standard chemotherapeutic agents when used in combination therapies .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) that integrate carbonyl compounds and C-H acids. For example, derivatives of pyridin-2(1H)-one can be prepared using salicylaldehydes, malononitrile, and cyclohexanediones in "one-pot" transformations . A specific synthesis route involves reacting 5-bromo-1-(difluoromethyl)pyridin-2(1H)-one with 3-aminopyrazole under palladium-catalyzed cross-coupling conditions to introduce the amino-pyrazole substituent .
Q. How is structural characterization of this compound performed in academic studies?
- Methodological Answer : X-ray crystallography is critical for confirming the compound’s tautomeric forms and hydrogen-bonding patterns. For instance, studies on related pyridin-2(1H)-one analogs use single-crystal diffraction to resolve tautomeric equilibria (e.g., 4-amino-5-fluoropyrimidin-2(1H)-one vs. 2-amino-5-fluoropyrimidin-4(3H)-one) . Complementary techniques include H/C NMR to analyze ring substitution patterns and FT-IR to identify functional groups like the difluoromethyl moiety.
Q. What preliminary biological activities are associated with pyridin-2(1H)-one derivatives?
- Methodological Answer : Early-stage screening often focuses on kinase or enzyme inhibition. For example, pyridin-2(1H)-one derivatives exhibit eIF4A3 (eukaryotic initiation factor 4A3) inhibitory activity, with IC values in the micromolar range . Other derivatives target survivin dimerization, a key process in cancer cell apoptosis, with binding affinities validated via surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can researchers optimize pharmacokinetic properties such as solubility and metabolic stability in pyridin-2(1H)-one derivatives?
- Methodological Answer : Modifying substituents to reduce polarity is key. For example, replacing a 3-cyanophenyl group with a trifluoromethyl group lowers the total polar surface area (tPSA) from 99.3 Å to 75.5 Å, improving solubility while maintaining potency . N-methylation of the pyridin-2(1H)-one moiety also enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Q. What strategies mitigate P-glycoprotein (P-gp)-mediated efflux in pyridin-2(1H)-one derivatives?
- Methodological Answer : Introducing less polar substituents (e.g., N-phenyl instead of N-methyl) reduces P-gp recognition. Compound 1q (tPSA = 75.5 Å) showed an efflux ratio of 0.8 compared to 1o (efflux ratio = 25.0), attributed to its lower polarity and biaryl scaffold . Computational tools like molecular docking with P-gp homology models guide rational design.
Q. How are pyridin-2(1H)-one derivatives engineered for selective inhibition of targets like eIF4A3 or survivin?
- Methodological Answer : For eIF4A3, structure-activity relationship (SAR) studies prioritize biaryl substituents at the pyridin-2(1H)-one C-3 position, as they enhance binding to the RNA helicase domain . For survivin, rigidification strategies (e.g., tricyclic scaffolds linking pyridin-2(1H)-one to phenyl groups) improve affinity by pre-organizing the ligand for dimerization interface binding .
Q. How should researchers address contradictory biological data across studies on pyridin-2(1H)-one analogs?
- Methodological Answer : Discrepancies often arise from substituent-dependent effects. For example, trifluoromethyl groups may enhance solubility but reduce potency due to steric hindrance. Systematic SAR studies using isosteric replacements (e.g., -CF vs. -CN) and biophysical assays (e.g., ITC for binding thermodynamics) clarify these effects . Cross-validation with orthogonal assays (e.g., SPR vs. cellular IC) is also critical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
